molecular formula C13H8Br2 B093635 2,7-Dibromofluorene CAS No. 16433-88-8

2,7-Dibromofluorene

Cat. No.: B093635
CAS No.: 16433-88-8
M. Wt: 324.01 g/mol
InChI Key: AVXFJPFSWLMKSG-UHFFFAOYSA-N
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Description

2,7-Dibromofluorene is a halogenated polycyclic aromatic compound and its vapour pressure has been measured using the Knudsen effusion method.

Scientific Research Applications

  • Synthesis of Derivatives for Organic Electronics : 2,7-Dibromofluorene serves as a starting material for the synthesis of various derivatives, such as 9,9-dialkyl-2,7-dibromo-fluorene, which are used in organic electronics due to their excellent optical and electrical properties (Guo Li-bing, 2010).

  • Development of Light-Emitting Polymers : It is used in the preparation of well-defined poly(2,7-fluorene) derivatives that exhibit blue emission and high quantum yields, promising for the fabrication of efficient blue-light-emitting devices (M. Ranger, D. Rondeau, M. Leclerc, 1997).

  • Creation of Supramolecular Structures : Research has shown the synthesis of pentacyclic dithienofluorene and diselenophenofluorene derivatives from this compound, leading to the formation of supramolecular helical structures (C. Lee, Yu‐Ying Lai, Sheng-Wen Cheng, Yen‐Ju Cheng, 2014).

  • Synthesis of Conjugated Polymers for PLEDs : this compound is a crucial component in synthesizing soluble, conjugated polymers for use in polymer light-emitting diodes (PLEDs) (S. Kappaun, M. Zelzer, K. Bartl, R. Saf, F. Stelzer, C. Slugovc, 2006).

  • Formation of Amorphous Poly-2,7-fluorene Networks : Its derivatives are used in the synthesis of emitters for multilayer LEDs, exhibiting high glass transition temperatures and good photoluminescence properties (D. Marsitzky, Jaqueline Murray, J. C. Scott, K. Carter, 2001).

  • Advancements in Ultrasonic Synthesis Techniques : Research has explored the synthesis of 2,7-dibromo-9,9-dialkylfluorenes under ultrasonic irradiation, leading to high yields and providing an efficient synthesis method (F. Yan, 2008).

  • Thermodynamic Properties and Analysis : Studies on the thermodynamic properties of this compound provide valuable insights into its stability and reactivity, useful in designing materials with specific thermal and electronic properties (J. A. Oliveira, A. F. L. Santos, M. D. R. D. Silva, M. Monte, 2015).

  • Photophysical and Electroluminescent Properties Study : Research into 9,9-diarylfluorene-based triaryldiamines synthesized from this compound has led to the development of new materials with improved morphological stability and photophysical properties (K. Wong, Z. Wang, Y. Chien, C. L. Wang, 2001).

Safety and Hazards

2,7-Dibromofluorene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

2,7-Dibromofluorene shows potential as a hole-transporting material for organic light-emitting devices (OLEDs) . It may also be used in the synthesis of conjugated polymer, poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), used in label-free DNA microarrays .

Properties

IUPAC Name

2,7-dibromo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXFJPFSWLMKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167744
Record name 2,7-Dibromofluorene
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Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16433-88-8
Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,7-Dibromofluorene?

A1: this compound has the molecular formula C13H8Br2 and a molecular weight of 324.01 g/mol.

Q2: How can the structure of this compound be confirmed?

A2: Various spectroscopic techniques are employed to confirm its structure, including:

  • 1H NMR, 13C NMR: These techniques provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. [, , ]
  • Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, offering structural insights. [, , , ]
  • Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]

Q3: What are the common synthetic routes for this compound?

A3: this compound is typically synthesized by bromination of fluorene. Several methods have been explored, including:

  • Direct Bromination: This approach involves reacting fluorene with bromine in a suitable solvent like chloroform, often utilizing a catalyst such as iron powder. [, ]
  • N-Bromosuccinimide (NBS) Bromination: This method employs NBS as a milder brominating agent in the presence of a solvent like propylene carbonate. []

Q4: What role does this compound play in polymer synthesis?

A4: this compound serves as a crucial monomer for synthesizing polyfluorenes and their derivatives. The bromine atoms at the 2,7-positions enable various polymerization reactions, such as:

  • Suzuki Coupling: This palladium-catalyzed reaction couples this compound with arylboronic acids or esters to create alternating copolymers. [, , , , , , , , , ]
  • Yamamoto Coupling: This nickel-catalyzed polymerization reaction links this compound units to form polyfluorene homopolymers. [, , ]
  • Heck Coupling: This palladium-catalyzed reaction couples this compound with vinyl or aryl compounds, expanding the structural diversity of the resulting polymers. [, , , , ]

Q5: How can the molecular weight of polymers derived from this compound be controlled?

A5: Several strategies can be employed to control the molecular weight:

  • End-capping reagents: Adding monofunctional aryl halides, like 2-bromofluorene or 4-(tert-butyl)bromobenzene, during polymerization limits chain growth and controls molecular weight. [, , ]
  • Monomer feed ratios: Adjusting the ratio of this compound to other comonomers in copolymerization reactions influences the final polymer chain length. [, , ]
  • Reaction time and temperature: Reaction conditions like time and temperature also affect polymerization kinetics and, consequently, molecular weight. [, ]

Q6: What are the key applications of polymers synthesized from this compound?

A6: Polyfluorenes and their copolymers find applications in a range of optoelectronic devices due to their excellent optical and electronic properties:

  • Polymer Light-Emitting Diodes (PLEDs): Polyfluorenes are widely studied as blue-light emitters in PLEDs for displays and lighting. [, , , , ]
  • Organic Solar Cells (OSCs): Fluorene-based copolymers have shown promise in OSCs as electron donor materials for converting sunlight into electricity. []
  • Chemosensors: Water-soluble polyfluorenes containing phosphonate groups have been investigated as sensitive and selective chemosensors for detecting metal ions like Fe3+. []

Q7: How does the structure of the polymer backbone influence its properties?

A7: The nature of the repeating units and their arrangement in the polymer backbone significantly impact the material's properties. For instance:

  • Alkyl substituents: Introducing alkyl groups at the 9-position of fluorene units enhances solubility in organic solvents and influences interchain interactions, impacting film morphology and electroluminescence properties. [, , , ]
  • Conjugation length: The length of the conjugated system affects the polymer's bandgap, absorption, and emission wavelengths. Longer conjugation lengths generally lead to red-shifted absorption and emission. []
  • Side chain functional groups: Incorporating functional groups, such as phosphonate or amino groups, can impart water solubility to the polymer, expanding its potential applications. [, ]

Q8: What are some limitations of this compound and its derivatives?

A8:

  • Aggregation: Polyfluorenes tend to aggregate in the solid state, potentially leading to a shift in emission color (from blue to green) and reduced fluorescence efficiency. Strategies like incorporating bulky side groups or designing specific polymer architectures aim to address this issue. [, , , , ]
  • Sensitivity to Oxygen: The Ni(0)-catalyzed polymerization reactions used to synthesize polyfluorenes are sensitive to oxygen and moisture, requiring careful handling and inert reaction conditions. []

Q9: How is computational chemistry employed in research related to this compound?

A9: Computational methods are valuable tools for:

  • Predicting properties: Simulations can predict the electronic and optical properties of polyfluorenes, aiding in material design and optimization. []

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